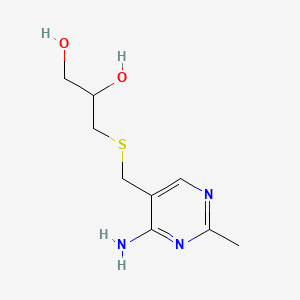
3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol is a chemical compound with the molecular formula C9H15N3O2S and a molecular weight of 229.299 g/mol . This compound is known for its relevance in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol typically involves the reaction of 4-amino-2-methylpyrimidine-5-carbaldehyde with 3-mercapto-1,2-propanediol under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): Shares a similar pyrimidine structure but differs in its functional groups and biological activity.
Thioxothiamine: Another derivative of thiamine with distinct chemical properties and applications.
Uniqueness
3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methylsulfanyl]propane-1,2-diol |
InChI |
InChI=1S/C9H15N3O2S/c1-6-11-2-7(9(10)12-6)4-15-5-8(14)3-13/h2,8,13-14H,3-5H2,1H3,(H2,10,11,12) |
InChI Key |
UUJQAUPLLAWTNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CSCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















